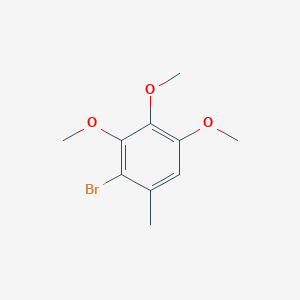

2-Bromo-3,4,5-trimethoxytoluene

Description

2-Bromo-3,4,5-trimethoxytoluene is an aromatic compound featuring a bromine atom at the 2-position and three methoxy (-OCH₃) groups at the 3-, 4-, and 5-positions of a toluene backbone. Its molecular formula is C₁₀H₁₃BrO₃, and it serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules like angucycline derivatives and coenzyme Q analogs .

Propriétés

Formule moléculaire |

C10H13BrO3 |

|---|---|

Poids moléculaire |

261.11 g/mol |

Nom IUPAC |

4-bromo-1,2,3-trimethoxy-5-methylbenzene |

InChI |

InChI=1S/C10H13BrO3/c1-6-5-7(12-2)9(13-3)10(14-4)8(6)11/h5H,1-4H3 |

Clé InChI |

XHUWAQPLIMXHKA-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1Br)OC)OC)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Bromo-3,4,5-trimethoxybenzoic Acid (C₁₀H₁₁BrO₅)

- Structure : Replaces the toluene methyl group with a carboxylic acid (-COOH).

- Properties : The acidic proton enhances polarity, improving solubility in aqueous media. This compound is investigated for pharmaceutical applications, including enzyme inhibition and drug design .

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (C₁₆H₁₆BrNO₃)

- Structure : Incorporates an amide linkage and a 4-bromophenyl group.

- Properties : The amide enables hydrogen bonding, influencing crystal packing (e.g., chains formed via N–H···O interactions) . This enhances thermal stability and may affect bioavailability.

- Synthesis : Reacting 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene .

3-Allyl-2-bromo-1,4,5-trimethoxynaphthalene (C₁₆H₁₅BrO₃)

Substituent Position and Electronic Effects

- Electronic Effects :

- Methoxy groups donate electrons via resonance, activating the aromatic ring toward electrophilic substitution. However, bromine’s electron-withdrawing nature moderates this effect, directing further substitutions .

- Carboxylic acid derivatives exhibit greater acidity (pKa ~2–3) compared to neutral toluene analogs, altering reactivity in nucleophilic environments .

Q & A

Q. Methodological Guidance

- NMR spectroscopy : -NMR (CDCl₃) reveals distinct signals for methoxy protons (δ 3.88–3.89 ppm) and aromatic protons (δ 7.18 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M-H₂O+H] at m/z 283.20) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, especially for derivatives like benzothiazole-linked amides .

How does 2-bromo-3,4,5-trimethoxytoluene serve as a precursor in medicinal chemistry?

Application in Drug Discovery

The compound’s bromine atom and methoxy substituents make it a versatile intermediate:

- Tubulin polymerization modulators : Derivatives like (Z)-1-aryl-3-arylamino-2-propen-1-ones exhibit activity in cancer cell lines by stabilizing microtubules .

- Antimicrobial agents : Benzamide derivatives with benzothiazole moieties show inhibitory effects on bacterial enzymes .

Synthetic Strategy : Introduce propargyl or amino groups via Sonogashira or Ullmann couplings, followed by biological screening .

What are the stability and storage considerations for 2-bromo-3,4,5-trimethoxytoluene?

Q. Advanced Handling Protocols

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture avoidance : Use molecular sieves in storage containers due to susceptibility to hydrolysis under acidic conditions.

- Thermal stability : Decomposition occurs above 150°C; monitor via thermogravimetric analysis (TGA) .

How can contradictions in reported synthesis yields be resolved?

Data Reconciliation Approach

Discrepancies in yields (e.g., 97% vs. 100%) arise from:

- Reagent purity : NaBr/H₂O₂ requires anhydrous conditions for maximum efficiency .

- Workup protocols : Extraction with petroleum ether vs. dichloromethane may affect recovery .

Validate methods using control experiments with standardized reagents and replicate analyses.

What computational tools predict the biological activity of derivatives?

Q. Advanced Modeling Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.